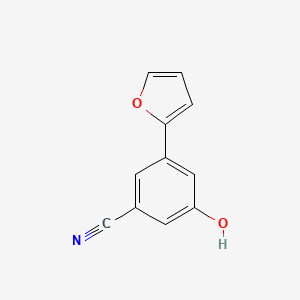
2-Cyano-4-(thiophen-3-yl)phenol, 95%
Overview
Description
2-Cyano-4-(thiophen-3-yl)phenol, 95% (2CTP) is an organic compound belonging to the thiophenol family of compounds. It is a colorless solid at room temperature, with a melting point of 77°C and a boiling point of 225°C. 2CTP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a corrosion inhibitor, and as a chelating agent. In addition, 2CTP has been used in the synthesis of various pharmaceuticals, including antifungal, anti-inflammatory, and anti-cancer agents.
Mechanism of Action
2-Cyano-4-(thiophen-3-yl)phenol, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as proteins involved in signal transduction pathways. It is thought to act by binding to specific sites on the enzymes and proteins, which prevents them from functioning properly. In addition, it is believed to interact with the active sites of enzymes, which can lead to the formation of inactive enzyme-inhibitor complexes.
Biochemical and Physiological Effects
2-Cyano-4-(thiophen-3-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as proteins involved in signal transduction pathways. In addition, it has been shown to have anti-inflammatory and antifungal properties. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 2-Cyano-4-(thiophen-3-yl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and can be used to study a variety of biochemical and physiological processes. In addition, it is relatively non-toxic and has a wide range of applications. However, there are some limitations to its use. For example, it is not very soluble in water, and it can be difficult to obtain in pure form.
Future Directions
There are a number of potential future directions for the use of 2-Cyano-4-(thiophen-3-yl)phenol, 95% in scientific research. It could be used to study the inhibition of enzymes involved in drug metabolism, as well as proteins involved in signal transduction pathways. In addition, it could be used to design new drugs, such as antifungal and anti-inflammatory agents. Furthermore, it could be used to investigate the mechanisms of action of drugs, as well as to study the biochemical and physiological effects of drugs. Finally, it could be used to study the structure and function of proteins involved in signal transduction pathways.
Synthesis Methods
2-Cyano-4-(thiophen-3-yl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of thiophenol with an aldehyde in the presence of an acid catalyst. This reaction results in the formation of an aryl aldehyde, which is then reacted with cyanide ion in the presence of a base catalyst to form 2-Cyano-4-(thiophen-3-yl)phenol, 95%. This method is simple and cost-effective, and can be used to synthesize large quantities of 2-Cyano-4-(thiophen-3-yl)phenol, 95%.
Scientific Research Applications
2-Cyano-4-(thiophen-3-yl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein structure and function, and drug design. In particular, it has been used to study the inhibition of enzymes involved in the metabolism of drugs, as well as to study the structure and function of proteins involved in signal transduction pathways. In addition, 2-Cyano-4-(thiophen-3-yl)phenol, 95% has been used in the design of new drugs, including antifungal and anti-inflammatory agents.
properties
IUPAC Name |
2-hydroxy-5-thiophen-3-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c12-6-10-5-8(1-2-11(10)13)9-3-4-14-7-9/h1-5,7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFWEXAVOTWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684605 | |
| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(thiophen-3-YL)phenol | |
CAS RN |
1261895-79-7 | |
| Record name | Benzonitrile, 2-hydroxy-5-(3-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375392.png)
![2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375395.png)
![2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375397.png)






